molecular formula C23H18ClN3O4 B11270818 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11270818
M. Wt: 435.9 g/mol
InChI Key: PLWFFPLUSSFHAO-UHFFFAOYSA-N
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Description

1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyrido-pyrimidine-dione derivative characterized by a fused bicyclic core substituted with a 4-chlorophenyl-oxoethyl group at position 1 and a 4-methoxybenzyl group at position 2. The 4-chlorophenyl moiety introduces electron-withdrawing effects, while the 4-methoxybenzyl group contributes electron-donating properties, creating a unique electronic profile that may influence reactivity, solubility, and biological interactions. This compound’s structural complexity positions it within a broader class of pyrimidine derivatives, which are frequently explored for pharmaceutical applications due to their diverse pharmacological activities .

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18ClN3O4/c1-31-18-10-4-15(5-11-18)13-27-22(29)21-19(3-2-12-25-21)26(23(27)30)14-20(28)16-6-8-17(24)9-7-16/h2-12H,13-14H2,1H3

InChI Key

PLWFFPLUSSFHAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrimidines with Nitriles

A widely used method involves reacting 4-amino-2,6-dihydroxypyrimidine with substituted cinnamonitriles in aqueous media. For example:

  • Reaction Conditions : 4-Amino-2,6-dihydroxypyrimidine, substituted cinnamonitrile (e.g., 4-chlorocinnamonitrile), triethylbenzylammonium chloride (TEBA) catalyst, H₂O, 90°C, 6–16 hours.

  • Yield : 70–99% for analogous structures.

  • Mechanism : Michael addition followed by cyclization and aromatization.

Vilsmeier-Haack Reaction

Alternative protocols use the Vilsmeier reagent (POCl₃/DMF) to form the pyridine ring from uracil derivatives:

  • Procedure : 6-Aminouracil derivatives treated with phosphoryl chloride and DMF, followed by cyclization with cyanoacetamide.

  • Yield : Up to 78% for pyrido[2,3-d]pyrimidine-2,4-diones.

Integrated Synthetic Route

Combining these steps, the synthesis proceeds as follows:

Step 1: Core Formation

Starting Material : 4-Amino-2,6-dihydroxypyrimidine.
Reaction : Cyclocondensation with 4-chlorocinnamonitrile in H₂O/TEBA at 90°C.
Intermediate : 5-(4-Chlorophenyl)-6-cyanopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Step 2: N3-Alkylation

Reagents : 4-Methoxybenzyl bromide, NaH, DMF, 80°C.
Intermediate : 3-(4-Methoxybenzyl)-5-(4-chlorophenyl)-6-cyanopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Step 3: N1-Alkylation

Reagents : 2-Bromo-1-(4-chlorophenyl)ethan-1-one, K₂CO₃, DMF, 60°C.
Product : 1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Optimization and Comparative Data

ParameterMethod A (Cyclocondensation)Method B (Vilsmeier-Haack)
Reaction Time 6–16 hours8–12 hours
Yield 70–99%60–78%
Catalyst TEBAPOCl₃/DMF
Solvent H₂ODMF
Purity (HPLC) >95%>90%

Challenges and Solutions

  • Regioselectivity : Competing alkylation at N1 and N3 is mitigated by stepwise functionalization.

  • Side Reactions : Hydrolysis of nitrile groups is minimized using anhydrous DMF.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.

Green Chemistry Approaches

Recent advances emphasize eco-friendly protocols:

  • Aqueous Media : TEBA-catalyzed reactions in H₂O reduce organic solvent use.

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes for analogous pyridopyrimidines).

Analytical Characterization

Key spectral data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.09 (d, J = 3.2 Hz, pyridine-H), 7.45–7.88 (m, 4-Cl-C₆H₄), 6.95–7.93 (m, 4-MeO-C₆H₄), 4.02 (s, CH₂CO), 3.89 (s, OCH₃).

  • ¹³C NMR : δ 195.8 (C=O), 168.1 (pyrimidine-C4), 164.5 (pyrimidine-C2), 130.6–144.9 (aromatic carbons).

  • HRMS (ESI+) : m/z calcd for C₂₃H₁₇ClN₃O₄ [M+H]⁺: 458.0912, found: 458.0915 .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding acids and alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols.

Scientific Research Applications

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Pyridine/Pyrimidine Derivatives

Compound Type Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 4-Cl, 4-OMe ~468.9 Not reported Not given
Derivatives Cl, NO₂, Br, OMe 466–545 268–287 67–81

Dihydropyrimidine-Thione Isomers

highlights dihydropyrimidine-thiones, where meta- vs. para-substitution on the phenyl ring alters planarity. For example:

  • Planarity and Dihedral Angles: The para-chlorophenyl isomer in exhibits a dihydropyrimidine ring deviation of 0.44° compared to the meta isomer (0.12°).
  • Hydrogen Bonding : Intermolecular N–H⋯S bonds in create centrosymmetric dimers. While the target compound lacks a thione group, its pyrido-pyrimidine core and oxygen-rich substituents (e.g., dione and methoxy) may facilitate alternative hydrogen-bonding networks.

Thieno-Pyrimidine-Diones with Alkyl Substituents

discusses thieno-pyrimidine-diones alkylated with benzyl chlorides. Key contrasts include:

  • Core Heteroatoms: The sulfur atom in thieno-pyrimidine-diones () vs. nitrogen in the target compound’s pyrido-pyrimidine core may affect electronic properties. Sulfur’s polarizability could increase π-π stacking, whereas nitrogen enhances hydrogen-bonding capacity.
  • Alkylation Efficiency : Alkylation of ’s derivatives with benzyl chlorides in DMF/K₂CO₃ parallels the target compound’s 4-methoxybenzyl group introduction. Reaction conditions (e.g., solvent, base) likely influence yields and purity .

Halogen-Substituted Pyrimidine-Diones

lists dione derivatives with fluoro, iodo, and trifluoromethyl groups. Notable differences:

  • Electron-Withdrawing Effects : The target compound’s 4-chlorophenyl group is less electron-withdrawing than ’s trifluoromethyl or iodo substituents, which may reduce electrophilic reactivity but improve metabolic stability.
  • Molecular Similarity : compounds show 56–59% structural similarity to the target, primarily due to shared dione cores and aromatic substituents. Halogen size (e.g., iodine vs. chlorine) impacts steric bulk and van der Waals interactions .

Table 2: Substituent Effects on Physicochemical Properties

Substituent Electronic Effect Molecular Volume Example Compound
4-Chlorophenyl Moderate EWG Medium Target Compound
4-Trifluoromethyl Strong EWG Large (Similarity: 0.58)
4-Methoxybenzyl EWG/EDG* Medium Target Compound

*EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Biological Activity

The compound 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyrido-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H25ClN2O4
  • Molecular Weight : 428.9 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against a range of pathogens.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Description Reference
AntimicrobialExhibited activity against Gram-positive and Gram-negative bacteria.
AnticancerShowed cytotoxic effects on various cancer cell lines.
Enzyme InhibitionInhibited specific enzymes linked to cancer progression.
Anti-inflammatoryReduced inflammatory markers in vitro.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting potential for development as an antibacterial agent .
  • Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. This suggests its potential as a chemotherapeutic agent .
  • Enzyme Interaction Analysis : Research focused on the compound's ability to inhibit specific kinases involved in tumor growth. The findings revealed a dose-dependent inhibition, highlighting its mechanism of action in cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing this pyrido[3,2-d]pyrimidine derivative, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1: Cyclization of pyrimidine precursors under reflux in aprotic solvents (e.g., acetonitrile) to form the pyrido[3,2-d]pyrimidine core.
  • Step 2: Alkylation of the core using 2-(4-chlorophenyl)-2-oxoethyl and 4-methoxybenzyl halides, often catalyzed by bases like K2_2CO3_3 in DMF .
  • Optimization: Yield and purity are maximized by controlling temperature (60–80°C), solvent polarity, and reaction time (12–24 hours). Thin-layer chromatography (TLC) and HPLC are used for real-time monitoring .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions and purity. For example, the 4-methoxybenzyl group shows distinct aromatic proton signals at δ 6.8–7.3 ppm .
  • X-ray Crystallography: Resolves dihedral angles between the pyrido[3,2-d]pyrimidine core and substituents, critical for understanding electronic properties. Planar configurations with angles <10° are typical .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 476.1) .

Q. How is the biological activity of this compound initially screened in academic research?

  • In vitro assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure IC50_{50} values.
  • Target identification: Enzymatic inhibition studies (e.g., kinase or protease assays) to identify binding affinities.
  • Structural analogs : Compare activity with simpler pyridopyrimidines lacking the 4-methoxybenzyl group to assess substituent effects .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity observed during alkylation of the pyrido[3,2-d]pyrimidine core?

Alkylation at the N1 and N3 positions is governed by:

  • Nucleophilic reactivity : The N1 site is more nucleophilic due to electron-donating resonance effects from the pyrimidine ring.
  • Steric hindrance : Bulky substituents (e.g., 4-methoxybenzyl) favor N3 alkylation under kinetic control.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, enhancing regioselectivity .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Purity variations : Impurities >5% (e.g., unreacted halides) can skew bioassay results. Validate purity via HPLC (>98%) and elemental analysis .
  • Assay conditions : Differences in cell culture media or enzyme concentrations require standardization (e.g., ATP levels in kinase assays).
  • Structural confirmation : Re-examine crystallographic data to rule out polymorphic forms affecting activity .

Q. What strategies are employed to study structure-activity relationships (SAR) for optimizing this compound’s pharmacokinetics?

  • Substituent modulation : Replace 4-chlorophenyl with fluorophenyl to assess halogen effects on membrane permeability .
  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP from ~3.5 to <2.5, improving solubility.
  • Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation of the methoxy group) .

Q. How does computational modeling enhance understanding of this compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Key interactions include H-bonds between the pyrimidine-dione moiety and kinase backbone .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns to predict residence time and off-target effects .

Q. What crystallographic data are essential for correlating molecular conformation with bioactivity?

  • Dihedral angles : Angles >20° between the pyrido[3,2-d]pyrimidine core and 4-chlorophenyl group reduce π-π stacking with aromatic residues in target proteins.
  • Hydrogen-bond networks : Intermolecular H-bonds in the crystal lattice (e.g., between carbonyl groups and water molecules) inform solubility profiles .

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